Ethyl 2-iodo-5-methylbenzoate
Overview
Description
Ethyl 2-iodo-5-methylbenzoate is a versatile organic compound with the molecular formula C10H11IO2 and a molecular weight of 290.1 g/mol . This compound is commonly used in various fields of research due to its unique chemical properties. It is particularly noted for its role in the synthesis of salvianolic acid, uridine, and potassium channel modulators .
Mechanism of Action
Target of Action
Ethyl 2-iodo-5-methylbenzoate is a versatile compound with various applications. It is commonly used in the synthesis of salvianolic acid, uridine, and potassium channel modulators . Therefore, its primary targets can be considered to be the enzymes and receptors involved in these biochemical pathways.
Mode of Action
Given its use in the synthesis of salvianolic acid, uridine, and potassium channel modulators, it can be inferred that it interacts with its targets to facilitate these biochemical reactions .
Biochemical Pathways
This compound is involved in the synthesis of salvianolic acid, uridine, and potassium channel modulators . Salvianolic acid is a bioactive compound found in the herb Salvia miltiorrhiza, known for its antioxidant and anti-inflammatory properties. Uridine is a nucleoside that plays a crucial role in various physiological processes, including the regulation of gene expression. Potassium channel modulators are involved in regulating the flow of potassium ions across cell membranes, which is critical for maintaining cellular function.
Pharmacokinetics
Its metabolism and excretion would depend on the specific biochemical pathways it is involved in .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biochemical pathways it is involved in. For instance, in the synthesis of salvianolic acid, it could contribute to the antioxidant and anti-inflammatory effects of this compound. In the synthesis of uridine, it could influence gene expression and other physiological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of its environment, the presence of other molecules, and specific conditions within the body or in a laboratory setting .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-iodo-5-methylbenzoate can be synthesized through several methods. One common approach involves the iodination of ethyl 5-methylbenzoate using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, ensuring high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale iodination processes. These processes are conducted in controlled environments to maintain the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-iodo-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed:
Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Ethyl 2-iodo-5-methylbenzoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl 2-iodo-5-methylbenzoate can be compared with other similar compounds, such as:
Ethyl 2-iodobenzoate: Similar in structure but lacks the methyl group at the 5-position.
Mthis compound: Similar but with a methyl ester group instead of an ethyl ester.
Uniqueness: The presence of both the iodine atom and the methyl group in this compound provides unique reactivity and properties, making it particularly useful in specific synthetic applications .
Properties
IUPAC Name |
ethyl 2-iodo-5-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWOPCVCIDLBEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657013 | |
Record name | Ethyl 2-iodo-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933585-44-5 | |
Record name | Ethyl 2-iodo-5-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933585-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-iodo-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-iodo-5-methyl-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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